
3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a bromophenyl group, a cyclopentylimino group, and a thiazolidine ring
准备方法
The synthesis of 3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Cyclopentylimino Group Addition: This step involves the reaction of a cyclopentanone derivative with an amine to form the imino group.
Acetic Acid Derivatization:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid can be compared with other similar compounds, such as:
3-(p-Bromophenyl)-2-imino-4-oxo-5-thiazolidineacetic acid: This compound lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid: The presence of a cyclohexyl group instead of a cyclopentyl group can influence the compound’s steric and electronic properties.
3-(p-Chlorophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid: The substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
39964-43-7 |
|---|---|
分子式 |
C16H17BrN2O3S |
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-[3-(4-bromophenyl)-2-cyclopentylimino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C16H17BrN2O3S/c17-10-5-7-12(8-6-10)19-15(22)13(9-14(20)21)23-16(19)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,20,21) |
InChI 键 |
DWODCKRBXGLAMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


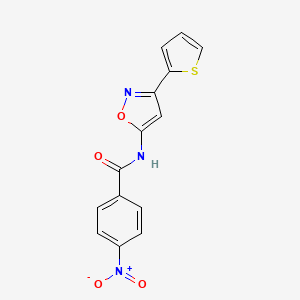
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
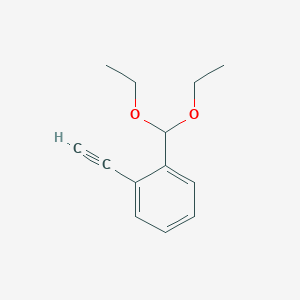
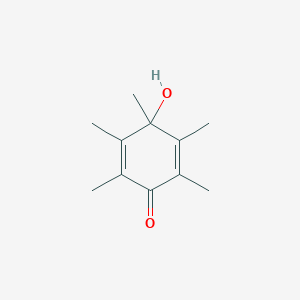
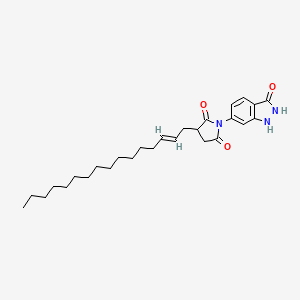


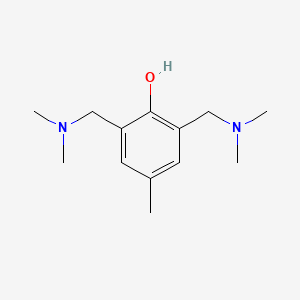
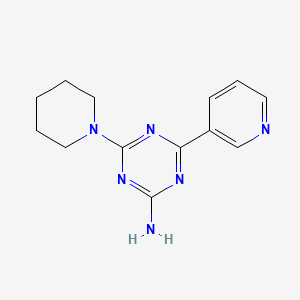

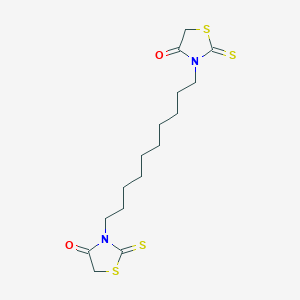
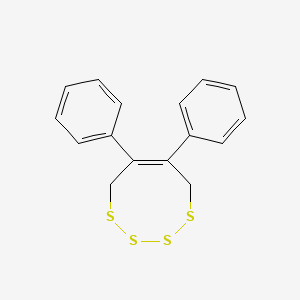
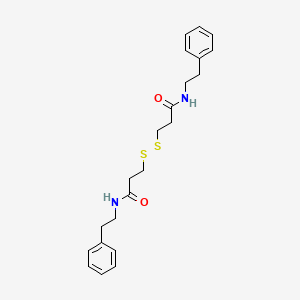
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
